(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its complex structure, which includes a thiazolidine ring, multiple benzyl groups, and various functional groups such as methoxy and fluorine. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, introduction of the benzyl groups, and functionalization with methoxy and fluorine groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and methoxybenzyl chloride, under conditions such as reflux and inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl groups can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as diabetes, due to its structural similarity to other thiazolidinediones.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The compound’s effects on cellular processes such as apoptosis, cell proliferation, and inflammation are also of interest in understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: An earlier thiazolidinedione with a similar structure but withdrawn due to safety concerns.
Uniqueness
(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiazolidinediones. Its combination of methoxy, fluorine, and benzyl groups may enhance its activity and selectivity for certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H22FNO4S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H22FNO4S/c1-17-3-5-19(6-4-17)16-32-22-12-9-20(13-23(22)31-2)14-24-25(29)28(26(30)33-24)15-18-7-10-21(27)11-8-18/h3-14H,15-16H2,1-2H3/b24-14- |
InChI Key |
WLUYLIOHVOWNJV-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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